molecular formula C9H11NO4S B183854 3-[(Phenylsulfonyl)amino]propanoic acid CAS No. 31867-78-4

3-[(Phenylsulfonyl)amino]propanoic acid

Cat. No.: B183854
CAS No.: 31867-78-4
M. Wt: 229.26 g/mol
InChI Key: IRSJDWBJMSUIBW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Phenylsulfonyl)amino]propanoic acid typically involves the reaction of beta-alanine with phenylsulfonyl chloride under basic conditions. The reaction proceeds as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

3-[(Phenylsulfonyl)amino]propanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(Phenylsulfonyl)amino]propanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Phenylsulfonyl)amino]propanoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Phenylsulfonyl)amino]propanoic acid is unique due to the presence of both an amino group and a phenylsulfonyl group, which allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs .

Biological Activity

3-[(Phenylsulfonyl)amino]propanoic acid, a compound featuring a phenylsulfonyl group attached to a propanoic acid backbone, has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and various applications in scientific research.

The synthesis of this compound typically involves the reaction of beta-alanine with phenylsulfonyl chloride under basic conditions. Key aspects of the synthesis include:

  • Reactants : Beta-alanine and phenylsulfonyl chloride.
  • Solvent : Anhydrous solvents such as dichloromethane or chloroform.
  • Base : Strong bases like sodium hydroxide or potassium carbonate.
  • Temperature : The reaction occurs at room temperature or slightly elevated temperatures to ensure complete conversion.

Biological Activity

This compound exhibits a range of biological activities, particularly in the fields of antimicrobial and enzyme inhibition.

Antimicrobial Activity

Research indicates that this compound demonstrates antibacterial properties against various strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The mechanism of action is believed to involve disruption of bacterial cell membranes, although further studies are required to elucidate the exact pathways .

Enzyme Inhibition

The compound has been shown to inhibit key enzymes such as:

  • Acetylcholinesterase
  • Butyrylcholinesterase

These enzymes are crucial in neurotransmission, and their inhibition may have implications for treating neurodegenerative diseases like Alzheimer's disease .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound binds to active sites on enzymes, blocking substrate access.
  • Protein Modification : It can covalently attach to proteins, altering their function and activity.
  • Signaling Pathways : The compound may influence pathways related to inflammation and microbial growth.

Research Findings

Several studies have explored the biological effects and potential therapeutic applications of this compound:

  • Antioxidant Properties : Preliminary findings suggest that it may possess antioxidant capabilities, protecting cells from oxidative stress.
  • In Vitro Studies : In vitro assessments have demonstrated its effectiveness against biofilm formation in bacterial strains, indicating potential for use in treating chronic infections .
  • Toxicological Profile : While some studies predict a low therapeutic index due to high plasma protein binding, others indicate favorable pharmacokinetic properties for specific derivatives .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure DetailsBiological Activity
3-(Phenylsulfonyl)propionic acidLacks amino group; simpler structureLimited antibacterial properties
N-(Phenylsulfonyl)glycineSulfonyl group attached to glycineModerate enzyme inhibition
PhenylsulfonylmethaneSulfonyl group attached to methaneMinimal biological activity

Q & A

Q. Basic Synthesis and Characterization

Q. Q1. What are the established synthetic routes for 3-[(Phenylsulfonyl)amino]propanoic acid, and how can its purity be validated?

A1. Synthesis : A common method involves coupling phenylsulfonyl chloride with β-alanine derivatives under basic conditions. For example, analogous protocols (e.g., sulfonamide formation in ) use aryl isocyanates with amines in dichloromethane (DCM) and 4-dimethylaminopyridine (4-DMAP) as a catalyst . Adjustments may include substituting β-alanine for the amine component. Purity Validation :

  • Chromatography : HPLC or GC-MS to assess purity (>95% typical for research-grade compounds).
  • Spectroscopy : 1^1H/13^13C NMR to confirm structural integrity (e.g., phenylsulfonyl proton signals at δ 7.5–8.0 ppm).
  • Elemental Analysis : Verify C, H, N, S ratios .

Q. Advanced Structural Modifications

Q. Q2. How can functional groups be introduced to modulate the bioactivity of this compound derivatives?

A2. Halogenation : Electrophilic aromatic substitution (e.g., bromine in acetic acid) on the phenyl ring can enhance lipophilicity and binding affinity (see for analogous thiazole derivatives) . Side-Chain Modifications :

  • Acylation : React the amino group with acyl chlorides to create amide-linked prodrugs.
  • Sulfonamide Variants : Replace phenylsulfonyl with heteroaromatic sulfonyl groups (e.g., pyridyl) to alter electronic properties .
    Validation : Monitor reaction progress via TLC and characterize intermediates via FT-IR (e.g., C=O stretch at ~1650 cm1^{-1}) .

Q. Biological Activity Profiling

Q. Q3. What methodologies are used to evaluate the anticancer potential of this compound derivatives?

A3. In Vitro Assays :

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination.
  • Apoptosis : Flow cytometry with Annexin V/PI staining.
    Mechanistic Studies :
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., tyrosine kinase inhibition in ) .
  • ROS Scavenging : DCFH-DA assay to assess antioxidant properties linked to anticancer effects .

Q. Resolving Data Contradictions

Q. Q4. How should researchers address discrepancies in reported biological activities of structurally similar derivatives?

A4. Systematic Analysis :

  • Structural Comparisons : Use X-ray crystallography (e.g., ) or DFT calculations to identify conformational differences impacting activity .
  • Experimental Reproducibility : Standardize assay conditions (e.g., cell line passage number, serum concentration).
  • Meta-Analysis : Cross-reference PubChem bioactivity data () with peer-reviewed studies to identify outliers .

Q. Computational Modeling

Q. Q5. What in silico strategies predict the pharmacokinetic properties of this compound?

A5. Tools and Methods :

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility, permeability, and metabolic stability.
  • Docking Studies : AutoDock Vina to simulate interactions with targets like COX-2 or EGFR (based on sulfonamide’s role in enzyme inhibition) .
    Validation : Compare computational results with experimental LogP (e.g., HPLC-derived) and plasma protein binding assays .

Q. Safety and Handling

Q. Q6. What safety protocols are recommended for handling this compound in laboratory settings?

A6. Hazard Mitigation :

  • PPE : Gloves, lab coat, and goggles to prevent skin/eye contact (per SDS guidelines in ).
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonyl chloride vapors.
    Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Q. Crystallographic Analysis

Q. Q7. How does hydrogen bonding influence the solid-state structure of this compound?

A7. Dimer Formation : Single-crystal X-ray diffraction (as in ) reveals O–H⋯O hydrogen bonds between carboxylic acid groups, creating inversion dimers. Packing Effects : The phenylsulfonyl group’s planarity promotes π-π stacking, affecting solubility and crystallinity .

Q. Stability and Storage

Q. Q8. What conditions ensure long-term stability of this compound?

A8. Storage :

  • Temperature : –20°C in airtight containers to prevent hydrolysis.
  • Desiccant : Include silica gel to mitigate moisture-induced degradation.
    Stability Monitoring : Periodic NMR or LC-MS to detect decomposition (e.g., sulfonamide bond cleavage) .

Properties

IUPAC Name

3-(benzenesulfonamido)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c11-9(12)6-7-10-15(13,14)8-4-2-1-3-5-8/h1-5,10H,6-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSJDWBJMSUIBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50329051
Record name 3-[(phenylsulfonyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50329051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31867-78-4
Record name 3-[(phenylsulfonyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50329051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Next, to a solution of 3-benzenesulfonylaminopropionic acid ethyl ester (340 mg, 1.32 mmol) in ethanol (15 mL) is added aqueous 1M NaOH (4 mL, 4.0 mmol) and the mixture is stirred at room temperature for 4 hours. The mixture is poured into water and is extracted with ether. The aqueous phase is acidified with aqueous 1M HCl and the solution is lyophilized to give 3-benzenesulfonylaminopropionic acid.
Quantity
340 mg
Type
reactant
Reaction Step One
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Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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